molecular formula C19H17NO4S B300918 3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300918
M. Wt: 355.4 g/mol
InChI Key: WECLMKBNASLBFY-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has attracted considerable attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent. This makes it a useful compound for studying the mechanisms underlying oxidative stress and inflammation in cells. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved by the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 3-amino-2-benzylthio-1,3-thiazolidine-4-one in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

3-Benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17NO4S/c1-2-24-15-10-6-9-14(17(15)21)11-16-18(22)20(19(23)25-16)12-13-7-4-3-5-8-13/h3-11,21H,2,12H2,1H3/b16-11-

InChI Key

WECLMKBNASLBFY-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3

SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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